Cas no 7029-89-2 (DPBQ)

DPBQ Chemical and Physical Properties
Names and Identifiers
-
- Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl-
- 2,3-Diphenylbenzo[g]quinoxaline-5,10-dione
- NSC 629713
- DPBQ
- SCHEMBL12767600
- DPBQ, >=98% (HPLC)
- NSC629713
- CCG-35609
- MS-25751
- G15985
- DA-63008
- PD011336
- HY-U00441
- NCIMech_000452
- 7029-89-2
- CS-0035391
- AKOS040733019
- NCI60_009634
- NSC-629713
- CHEMBL1987838
-
- Inchi: InChI=1S/C24H14N2O2/c27-23-17-13-7-8-14-18(17)24(28)22-21(23)25-19(15-9-3-1-4-10-15)20(26-22)16-11-5-2-6-12-16/h1-14H
- InChI Key: BDDRJIAFKGWLMD-UHFFFAOYSA-N
- SMILES: O=C(C1=CC=CC=C12)C3=C(N=C(C4=CC=CC=C4)C(C5=CC=CC=C5)=N3)C2=O
Computed Properties
- Exact Mass: 362.105527694g/mol
- Monoisotopic Mass: 362.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 28
- Rotatable Bond Count: 2
- Complexity: 541
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.7
- Topological Polar Surface Area: 59.9Ų
DPBQ Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
DPBQ Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51010-10mg |
DPBQ |
7029-89-2 | 98% | 10mg |
¥4235.00 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D877733-10mg |
DPBQ |
7029-89-2 | 98% | 10mg |
¥4,873.50 | 2022-12-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51010-5mg |
DPBQ |
7029-89-2 | 98% | 5mg |
¥2407.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11092-5 mg |
DPBQ |
7029-89-2 | 5mg |
¥2559.00 | 2022-12-09 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11092-10 mg |
DPBQ |
7029-89-2 | 10mg |
¥3833.00 | 2022-12-09 | ||
MedChemExpress | HY-U00441-5mg |
DPBQ |
7029-89-2 | 99.02% | 5mg |
¥2450 | 2024-04-17 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11092-1mg |
DPBQ |
7029-89-2 | 98.73% | 1mg |
¥ 954 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T11092-25mg |
DPBQ |
7029-89-2 | 98.73% | 25mg |
¥ 6164 | 2023-09-07 | |
A2B Chem LLC | AX64658-2mg |
DPBQ |
7029-89-2 | 95% | 2mg |
$237.00 | 2024-04-19 | |
A2B Chem LLC | AX64658-10mg |
DPBQ |
7029-89-2 | 95% | 10mg |
$528.00 | 2024-04-19 |
DPBQ Related Literature
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Yuannan Chen,Aimin Ren,Zhongyue Yang,Tengfei He,Xiaoli Ding,Hongxing Zhang,Luyi Zou Phys. Chem. Chem. Phys. 2018 20 9419
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv. 2021 11 15323
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3. Synthesis, photophysical and electrochemincal properties of luminescent dinuclear copper(I) diiminesVivian Wing-Wah Yam,Kenneth Kam-Wing Lo J. Chem. Soc. Dalton Trans. 1995 499
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Chonglu Li,Yida Pang,Yuling Xu,Mengjiao Lu,Le Tu,Qian Li,Amit Sharma,Zhenzhong Guo,Xiangyang Li,Yao Sun Chem. Soc. Rev. 2023 52 4392
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Li Wang,Huimin Yin,Peng Cui,Marc Hetu,Chengzhe Wang,Susan Monro,Richard D. Schaller,Colin G. Cameron,Bingqing Liu,Svetlana Kilina,Sherri A. McFarland,Wenfang Sun Dalton Trans. 2017 46 8091
Additional information on DPBQ
Exploring the Properties and Applications of Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- (CAS No. 7029-89-2)
Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- (CAS No. 7029-89-2) is a specialized organic compound that has garnered significant attention in both academic and industrial research. This compound, characterized by its unique quinoxaline-dione core structure, is widely studied for its potential applications in materials science, pharmaceuticals, and optoelectronics. Researchers are particularly interested in its electron-accepting properties, which make it a promising candidate for use in organic semiconductors and photovoltaic devices.
The molecular structure of Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- features a fused aromatic system with two phenyl groups attached at the 2 and 3 positions. This arrangement enhances its thermal stability and photophysical properties, making it suitable for high-performance applications. Recent studies have explored its role in organic light-emitting diodes (OLEDs) and non-fullerene acceptors for solar cells, aligning with the growing demand for sustainable energy solutions.
One of the most intriguing aspects of Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- is its potential in biomedical research. While not a drug itself, its structural motifs are being investigated for their ability to interact with biological targets. For instance, derivatives of this compound have shown promise in fluorescence imaging and probe development, which are critical tools in modern diagnostics and drug discovery. This aligns with the increasing focus on precision medicine and advanced imaging techniques.
From a synthetic chemistry perspective, Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- serves as a valuable intermediate. Its synthesis typically involves the condensation of 1,2-diaminobenzene derivatives with 1,2-diketones, followed by oxidative cyclization. Researchers are continually optimizing these methods to improve yields and reduce environmental impact, reflecting the broader shift toward green chemistry practices in the chemical industry.
The compound's solubility and crystallinity are also areas of active investigation. These properties are crucial for its integration into thin-film technologies and printed electronics, which are rapidly evolving fields. As industries seek alternatives to traditional silicon-based materials, Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- offers a versatile platform for innovation.
Market trends indicate a rising demand for advanced organic materials, particularly in Asia-Pacific regions where electronics manufacturing is booming. Companies specializing in high-performance chemicals are investing in the development of Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- and its derivatives to meet this demand. This trend is further driven by the push for energy-efficient technologies and renewable energy solutions.
In summary, Benzo[g]quinoxaline-5,10-dione, 2,3-diphenyl- (CAS No. 7029-89-2) is a multifaceted compound with significant potential across multiple industries. Its unique structural and electronic properties make it a subject of ongoing research, particularly in fields like optoelectronics, biomedical imaging, and sustainable materials. As scientific advancements continue, this compound is likely to play an increasingly important role in cutting-edge technologies.
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